molecular formula C18H14ClN3O2S2 B5067565 N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxybenzamide

N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxybenzamide

Cat. No. B5067565
M. Wt: 403.9 g/mol
InChI Key: IOFDCWZBUOZYQD-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a thiazole ring, a benzamide group, and a methoxy group. The thiazole ring is a five-membered ring containing a sulfur atom and a nitrogen atom. Benzamide is a carboxamide derived from benzoic acid. The methoxy group consists of a methyl group bound to an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and an amine. The benzamide and methoxy groups could be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the benzamide group, and the methoxy group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the thiazole ring might undergo electrophilic aromatic substitution reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing a thiazole ring are aromatic and relatively stable. The presence of the benzamide and methoxy groups might increase the compound’s solubility in polar solvents .

Future Directions

The study of compounds containing a thiazole ring is an active area of research due to their diverse biological activities. Future research could explore the potential applications of this compound in medicine or other fields .

properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S2/c1-24-14-8-4-12(5-9-14)16(23)21-17(25)22-18-20-15(10-26-18)11-2-6-13(19)7-3-11/h2-10H,1H3,(H2,20,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFDCWZBUOZYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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